1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-(1-bromo-2-fluoropropan-2-yl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFLFJAVMZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene is a substituted aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromo and fluorine substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

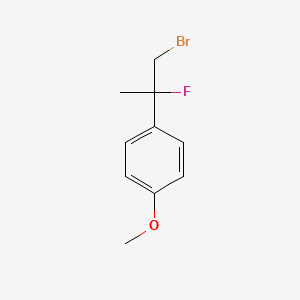

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a methoxy group (-OCH₃) attached to a benzene ring, along with a bromo and a fluoro group on the propyl chain.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. The following sections summarize key findings regarding its pharmacological properties, including antimicrobial, anticancer, and genotoxic activities.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of halogenated aromatic compounds similar to this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest that the presence of bromine and fluorine atoms may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Research has indicated that halogenated compounds often exhibit anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

One study reported that this compound reduced cell viability in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Genotoxicity Studies

Genotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary tests on this compound have shown mixed results. While some assays indicated no significant genotoxic effects on mammalian cells, others suggested potential mutagenicity under specific conditions.

A notable study employed the Ames test using Salmonella typhimurium strains and found that at high concentrations (≥100 µg/mL), the compound exhibited mutagenic effects, indicating that further investigation is warranted to fully understand its genotoxic potential.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various brominated compounds, including this compound. The study found significant inhibition against pathogenic bacteria, particularly in formulations designed for topical applications.

Case Study 2: Cancer Cell Line Response

A series of experiments were conducted on different cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated that treatment with this compound led to dose-dependent decreases in cell proliferation and increased apoptosis markers.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. It is used in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biological Studies

Research has indicated that similar compounds exhibit biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against resistant bacterial strains, making them candidates for developing new antibiotics.

- Enzyme Interaction Studies : The compound can be utilized as a probe in biochemical assays to study enzyme interactions and mechanisms.

Material Science

Due to its unique structural features, 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene is explored for applications in material science, particularly in the development of specialty chemicals and polymers.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria. The structure-activity relationship indicated that modifications to the bromine and fluorine substituents could enhance potency.

Case Study 2: Enzyme Inhibition

Research involving the compound as an enzyme inhibitor revealed its potential to interact with specific targets within metabolic pathways. This study highlighted the compound's role in modulating enzyme activity, which could lead to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Methoxybenzene Derivatives

(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene ()

- Structure : Features a longer decane chain with a trifluoromethyl group and bromomethyl substituent.

- Reactivity : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, making it more resistant to nucleophilic substitution compared to the target compound. The elongated alkyl chain may reduce steric hindrance in certain reactions.

- Synthesis : Synthesized via C–C bond insertion of diazo compounds, yielding 75% as a colorless oil .

1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene ()

- Structure : Contains a propargyl ether group (C≡C) linked to the methoxybenzene ring.

- Reactivity : The alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition), which is absent in the target compound. The ether linkage may increase stability under acidic conditions .

(2-Bromo-2-fluorovinyl)-4-methoxybenzene ()

- Structure : A vinyl group with bromine and fluorine substituents.

- Reactivity: The conjugated double bond facilitates electrophilic additions. The planar structure may enhance π-π stacking in materials applications, unlike the non-planar propane chain in the target compound .

Halogen and Functional Group Effects

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene ()

- Structure : Propargyl bromide derivative with a terminal alkyne.

- The absence of fluorine reduces electronegativity at the substituent site .

1-((1S,2R,4S)-2-bromo-4-phenylcyclobutyl)-4-methoxybenzene ()

- Structure : Cyclobutane ring with bromine and phenyl groups.

Physical Properties

- Target Compound: Likely a liquid (based on analogs like ’s colorless oil). Bromine and fluorine increase molecular weight (≈ 247 g/mol) and boiling point compared to non-halogenated derivatives.

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene () : Solid with a nitro group, contributing to higher polarity and melting point .

Crystallography and Structural Analysis

- SHELX Software () : Widely used for crystallographic refinement of halogenated aromatics. The target compound’s structure could be resolved using SHELXL, similar to related bromo-methoxybenzene derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene typically proceeds via:

- Preparation of a suitably substituted aromatic precursor (4-methoxybenzene derivative)

- Introduction of the fluoropropan-2-yl side chain bearing bromine and fluorine substituents through halogenation and fluorination steps

- Use of controlled reaction conditions to achieve selective substitution without over-halogenation or side reactions

Preparation of the Aromatic Precursor

The starting material is often 4-methoxyphenyl derivatives, which can be functionalized to introduce halogens or other groups before side-chain elaboration.

- Methylation of 4-bromo-2-fluorophenol: Using potassium carbonate in N,N-dimethylformamide (DMF) with methyl iodide at 20–40°C, 5-bromo-2-fluorophenol can be converted quantitatively to 5-bromo-2-fluoroanisole (a methoxy-substituted aromatic bromofluoride) with yields up to 100% after chromatographic purification.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| K2CO3, methyl iodide, DMF, 20°C, 65 h | 100% | Quantitative methylation of 5-bromo-2-fluorophenol |

| K2CO3, methyl iodide, DMF, 20–40°C, 2 h | 77% | Faster reaction with slightly lower yield |

Introduction of the 1-Bromo-2-fluoropropan-2-yl Side Chain

The key structural feature of the target compound is the 1-bromo-2-fluoropropan-2-yl moiety attached to the aromatic ring. Preparation methods involve:

Halogenation and fluorination of a propan-2-yl intermediate: This can be achieved by reacting an appropriate aromatic precursor with brominating and fluorinating agents under controlled conditions.

Use of brominating agents such as boron tribromide (BBr3): For example, BBr3 in dichloromethane at 20°C has been used to brominate aromatic methoxy compounds efficiently, yielding brominated products with up to 86% yield.

Microwave-assisted palladium-catalyzed coupling: Reactions involving tris(dibenzylideneacetone)dipalladium(0), tricyclohexylphosphine, and potassium acetate in 1,2-dimethoxyethane at 150°C under microwave irradiation for 1 hour have been reported to facilitate coupling reactions involving aryl bromides and fluorinated boronate esters, producing fluorinated aromatic compounds effectively.

Specific Preparation Protocol (Inferred from Related Compounds)

While direct literature on this compound is limited, closely related compounds and synthetic analogs provide a reliable basis:

Grignard Reaction with Difluoroacetate Esters: Aryl bromides can be converted to arylmagnesium intermediates by reaction with magnesium turnings in dry tetrahydrofuran (THF) under argon. These intermediates react with ethyl 2,2-difluoroacetate at low temperatures (-78°C), followed by aqueous workup to yield aryl difluoromethyl ketones, which can be further functionalized.

Halogenation of Side Chains: Subsequent bromination at the alpha position of the difluoromethyl ketone side chain can be performed using brominating agents under mild conditions to introduce the bromine substituent selectively.

Summary Table of Key Reaction Parameters

Analytical and Characterization Data

NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are critical for confirming substitution patterns and purity. For example, methoxy protons appear as singlets near 3.88–3.89 ppm, aromatic protons in the 6.9–7.2 ppm range, and fluorine signals near -137 ppm in ^19F NMR.

Mass Spectrometry: Electron ionization mass spectra show molecular ion peaks consistent with the expected molecular weight, confirming incorporation of bromine and fluorine atoms.

Research Findings and Notes

The use of microwave irradiation significantly accelerates palladium-catalyzed coupling reactions involving fluorinated aryl bromides, improving yields and reducing reaction times.

The choice of solvent (e.g., anhydrous 1,2-dimethoxyethane or dichloromethane) and base (potassium acetate, potassium carbonate) critically affects reaction efficiency and selectivity.

Strict anhydrous and inert atmosphere conditions (argon or nitrogen) are essential to prevent hydrolysis and side reactions during Grignard and halogenation steps.

Purification typically involves flash chromatography with solvent systems such as hexane/ethyl acetate mixtures to isolate the target compound in high purity.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(1-Bromo-2-fluoropropan-2-yl)-4-methoxybenzene, and how is reaction efficiency assessed?

The compound can be synthesized via C–C bond insertion strategies, as demonstrated in homologation reactions using diazo compounds and brominated precursors. For example, a 75% yield was achieved using 2-diazo-1,1,1-trifluorodecane and 1-(bromomethyl)-4-methoxybenzene under optimized conditions (hexane/EtOAc solvent system). Reaction efficiency is typically monitored via H NMR to determine product ratios and purity before purification by flash column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (H NMR) is essential for verifying regiochemistry and purity, while single-crystal X-ray diffraction provides definitive structural confirmation. For instance, SHELX programs are widely used for refining crystallographic data, resolving ambiguities in bond lengths/angles, and validating stereochemistry .

Q. How are computational tools like PubChem and InChI utilized to predict physicochemical properties?

PubChem-derived data, including InChI identifiers and SMILES notations, enable researchers to predict solubility, stability, and reactivity. For brominated aromatics, computed properties (e.g., molecular weight: 247.09 g/mol) guide experimental design, though experimental validation is necessary due to potential discrepancies in halogen-halogen interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., rotational isomers) in solution versus static crystal structures. Combining variable-temperature NMR to probe conformational flexibility with SHELXL-refined X-ray data can reconcile such differences. For example, SHELX’s robust refinement algorithms adjust for thermal motion artifacts, improving model accuracy .

Q. What strategies optimize cross-coupling reactions involving this compound, such as Suzuki-Miyaura couplings?

Bromine’s leaving-group ability makes this compound suitable for palladium-catalyzed couplings. Key parameters include:

Q. What challenges arise in purifying halogenated aromatic compounds, and how are they addressed?

Halogenated intermediates often exhibit low volatility and sensitivity to light/heat. Purification via gradient elution in flash chromatography (e.g., hexane/EtOAc) effectively separates byproducts. For persistent impurities, recrystallization in dichloromethane/hexane mixtures improves yield and purity, as demonstrated in photochemical syntheses .

Q. How do environmental factors (e.g., humidity, temperature) influence the compound’s stability during storage?

Bromo-fluorinated compounds are prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., THF over molecular sieves) at –20°C mitigates degradation. Stability assays using GC-MS over time can quantify decomposition rates, with <5% degradation observed over six months under optimal conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.